tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Overview
Description
The compound is a derivative used in the synthesis of pyrrolotriazinone derivatives, which are known to be inhibitors of Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are enzymes involved in early signalling events in cells .
Chemical Reactions Analysis
The compound is likely involved in various chemical reactions given its use in the synthesis of pyrrolotriazinone derivatives . The specifics of these reactions aren’t detailed in the available sources.Scientific Research Applications
Beta-Secretase Inhibitors
This compound has been used in the development of beta-secretase inhibitors . Beta-secretase is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer’s disease. By inhibiting this enzyme, the formation of these plaques can be reduced, potentially slowing the progression of Alzheimer’s disease .
Treatment of LSD1-Mediated Diseases
The compound has shown potential for the treatment of lysine (K)-specific demethylase 1A (LSD1) - mediated diseases or disorders . LSD1 is an enzyme that removes methyl groups from lysine residues in histones, which can affect gene expression. Inhibiting LSD1 could potentially be used to treat certain cancers and other diseases where LSD1 is overexpressed .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by the reaction of a boronic acid (or ester) with an organic halide in the presence of a palladium catalyst .
Copper-Catalyzed Trifluoromethylation
It can also be used in copper-catalyzed trifluoromethylation . This is a type of reaction where a trifluoromethyl group is introduced into an organic compound, which can be useful in the synthesis of various pharmaceuticals and agrochemicals .
Homocoupling Reactions
The compound can be used in homocoupling reactions . In these reactions, two identical organic compounds are joined together to form a new compound. This can be useful in the synthesis of various complex organic compounds .
Disinfectant and Tanning Agent
Interestingly, the compound has also been used as a disinfectant and tanning agent . While this is a less common application, it demonstrates the versatility of the compound .
Mechanism of Action
Target of Action
The primary target of the compound tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, also known as 1-BOC-5-cyanoindole-3-boronic acid, pinacol ester, is the NRF2 (NF-E2 related factor 2) protein . NRF2 is a member of the cap-n-collar (CNC) family of transcription factors and plays a crucial role in the regulation of oxidative stress in cells .
Mode of Action
The compound interacts with its target, NRF2, by modulating its activity . Under normal conditions, NRF2 levels are tightly controlled by the cytosolic actin-bound repressor, KEAP1 (Kelch-like ECH associating protein 1), which binds to NRF2 and targets it for ubiquitylation and proteasomal degradation . The compound can stabilize NRF2 protein by preventing NRF2 from interacting with KEAP1 .
Biochemical Pathways
The compound affects the NRF2-KEAP1 pathway, which is designed to respond immediately to environmental stress by increasing NRF2 activity . The downstream effects of this pathway include enhanced cytoprotection, preservation of lung structure, and structural repair in the lung, thus slowing disease progression .
Result of Action
The molecular and cellular effects of the compound’s action include the stabilization of NRF2, leading to an increase in NRF2 activity under conditions of oxidative stress . This results in enhanced cytoprotection and preservation of lung structure, potentially slowing the progression of diseases such as chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, under conditions of oxidative stress, the compound can stabilize NRF2 protein, enhancing its activity . .
properties
IUPAC Name |
tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-13(11-22)8-9-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAWXNUNJJATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682298 | |
Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185427-07-9 | |
Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-5-cyanoindole-3-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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